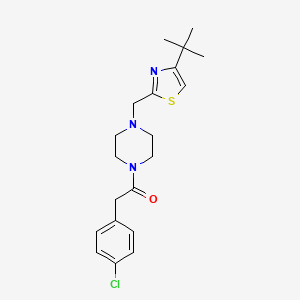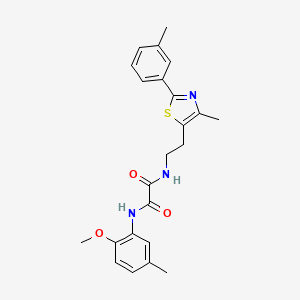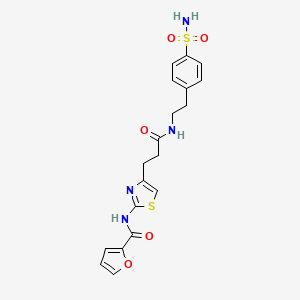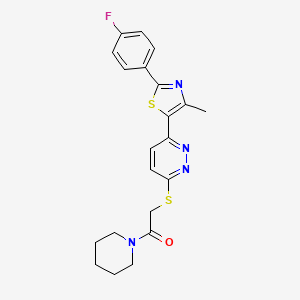![molecular formula C22H27N3O7 B2355159 Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate CAS No. 868223-77-2](/img/structure/B2355159.png)
Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Ethyl 4-{[4-(2-ethoxy-2-oxoethoxy)-1,2,5-oxadiazol-3-yl]carbonyl}-1-piperazinecarboxylate, has a molecular formula of C22H27N3O7 and a molecular weight of 445.472. It’s a complex organic compound with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including an isoquinoline group, an ethoxy group, and a piperazine group . These groups contribute to the compound’s unique chemical properties .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 525.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 81.6±0.3 cm3, and a polar surface area of 124 Å2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate and its derivatives have been synthesized and evaluated for their antibacterial properties. For example, Sharma and Jain (2008) synthesized a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, demonstrating moderate to significant antibacterial activity against various strains of bacteria including E. coli and S. dysentery (Sharma & Jain, 2008).
Central Nervous System Activity
Compounds structurally related to this compound have shown activity on the central nervous system. Hung, Janowski, and Prager (1985) reported the synthesis of similar compounds, noting their impact on motor control in mice, although they also indicated a level of toxicity (Hung, Janowski, & Prager, 1985).
Crystal Structure Analysis
Yassir Filali Baba et al. (2019) conducted a detailed crystal structure and Hirshfeld surface analysis of a compound closely related to this compound. This study provided insights into the molecular architecture and intermolecular interactions of such compounds (Filali Baba et al., 2019).
Antimicrobial Agents
Abdel-Mohsen et al. (2014) synthesized derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Abdel-Mohsen, 2014).
Photophysical Properties
Cuquerella, Miranda, and Bosca (2006) studied the photophysical properties of norfloxacin and its derivatives, which are structurally related to this compound. They evaluated the role of various functional groups in the behavior of the quinoline ring, providing insights into the excited-state properties of these compounds (Cuquerella, Miranda, & Bosca, 2006).
Learning and Memory Facilitation
Li Ming-zhu (2012) synthesized derivatives of this compound and studied their effects on learning and memory facilitation in mice. The study suggested that certain compounds may have potential in enhancing cognitive functions (Li Ming-zhu, 2012).
Eigenschaften
IUPAC Name |
ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c1-3-30-20(27)15-32-18-7-5-6-17-16(18)8-9-25(21(17)28)14-19(26)23-10-12-24(13-11-23)22(29)31-4-2/h5-9H,3-4,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUTYCYCPSKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)


![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B2355088.png)


